methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)-2-(m-tolyl)acetate

Description

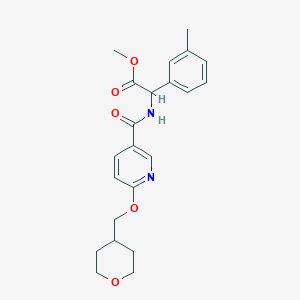

Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)-2-(m-tolyl)acetate is a structurally complex molecule featuring three key moieties:

- Nicotinamide core: A pyridine ring substituted with an amide group at position 2 and a tetrahydro-2H-pyran-4-yl methoxy group at position 4.

- Tetrahydro-2H-pyran-4-yl methoxy group: A cyclic ether substituent that enhances solubility and metabolic stability compared to purely aromatic systems.

- m-Tolyl acetate ester: A meta-methyl-substituted phenyl acetate group that influences lipophilicity and bioavailability.

This compound’s design integrates features from pharmacologically active scaffolds, including nicotinamide-based enzyme inhibitors and ester-containing prodrugs.

Properties

IUPAC Name |

methyl 2-(3-methylphenyl)-2-[[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15-4-3-5-17(12-15)20(22(26)27-2)24-21(25)18-6-7-19(23-13-18)29-14-16-8-10-28-11-9-16/h3-7,12-13,16,20H,8-11,14H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLCCDRGZCSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)OC)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)-2-(m-tolyl)acetate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

Formation of the Nicotinamide Core: This step involves the synthesis of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with appropriate amines under specific conditions.

Introduction of the Tetrahydro-2H-pyran-4-yl Group:

Formation of the Final Product: The final step involves the esterification of the intermediate product with methyl acetate under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)-2-(m-tolyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving nicotinamide derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)-2-(m-tolyl)acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide core can mimic natural substrates or inhibitors, affecting biological pathways and processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)-2-(m-tolyl)acetate with analogs based on functional groups, physicochemical properties, and computational descriptors derived from the evidence.

*Estimated based on fragment contributions from and .

Structural and Functional Group Comparisons

Nicotinamide Core vs. Semicarbazide Derivatives (e.g., Compound 9h): The nicotinamide group in the target compound may exhibit stronger π-π stacking interactions with enzyme active sites compared to the semicarbazide in 9h . The tetrahydro-2H-pyran-4-yl methoxy substituent likely increases solubility over the 6-methoxynaphthalenyl group in 9h, which is more lipophilic and bulky.

Ester Groups: m-Tolyl Acetate vs. Carbamate (e.g., Carbosulfan): The m-tolyl acetate in the target compound has a logP (~2.9) comparable to carbosulfan (logP 3.5), suggesting similar membrane permeability .

Tetrahydro-2H-Pyran-4-yl Methoxy vs. The ether oxygen also enhances solubility (PSA ~52.6 vs. ~75 in the amino derivative) .

Computational and QSAR Insights

- Toxicity and Electronic Parameters: Based on , the target compound’s electron affinity and ionization energy (derived from HOMO/LUMO levels) would correlate with its reactivity. For example, a lower LUMO energy (higher electron affinity) could increase toxicity, as seen in carbosulfan .

Polar Surface Area (PSA) and Solubility :

- The target compound’s PSA (~52.6) is lower than that of semicarbazides (e.g., 9h: PSA ~110), suggesting better absorption but reduced hydrogen-bonding capacity .

Biological Activity

Methyl 2-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)-2-(m-tolyl)acetate is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes a nicotinamide moiety and a tetrahydropyran ring, which may contribute to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Modulation of Receptor Activity : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Antioxidant Properties : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activities

The biological activities of this compound have been evaluated in various studies:

- Antimicrobial Activity : In vitro assays have demonstrated that the compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

- Anticancer Activity : Studies have indicated that the compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, it has shown cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of this compound. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as a novel antimicrobial agent . -

Case Study on Anticancer Potential :

In a research article from Cancer Letters, the compound's effects on MCF-7 breast cancer cells were analyzed. The study found that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G1 phase, indicating its potential as an anticancer therapeutic .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological profile and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.